Cas no 727682-04-4 ((7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone)

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone
- CHEMBL1365920
- (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-(3-bromo-phenyl)-methanone
- MLS000674229
- (6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(3-bromophenyl)methanone
- SR-01000304221
- SMR000297147
- (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone
- 727682-04-4
- AKOS005408703
- STK163103
- SR-01000304221-1
- HMS2624B07
-
- MDL: MFCD06013892
- Inchi: InChI=1S/C15H12BrNO3/c16-10-3-1-2-9(6-10)15(18)11-7-13-14(8-12(11)17)20-5-4-19-13/h1-3,6-8H,4-5,17H2
- InChI Key: HBMGOHRZTKLBMN-UHFFFAOYSA-N
- SMILES: O=C(C1=C(N)C=C(OCCO2)C2=C1)C3=CC=CC(Br)=C3
Computed Properties
- Exact Mass: 333.00006Da
- Monoisotopic Mass: 333.00006Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.6Ų
- XLogP3: 3.5
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A347856-1g |
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone |
727682-04-4 | 97% | 1g |
$623.0 | 2024-08-02 | |
Crysdot LLC | CD11066175-1g |
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone |
727682-04-4 | 97% | 1g |
$617 | 2024-07-18 | |
Chemenu | CM524638-1g |
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone |
727682-04-4 | 97% | 1g |
$*** | 2023-05-29 |
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone Related Literature
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
Additional information on (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone
Comprehensive Analysis of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone (CAS No. 727682-04-4)
The compound (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone, identified by its CAS No. 727682-04-4, is a specialized organic molecule with significant potential in pharmaceutical and material science research. Its unique structure combines a benzodioxin core with a bromophenyl moiety, making it a subject of interest for drug discovery and synthetic chemistry applications. Researchers are increasingly exploring its role as a building block for bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents.
In recent years, the demand for high-purity intermediates like 727682-04-4 has surged due to advancements in structure-activity relationship (SAR) studies. This compound's electron-rich aromatic system and hydrogen-bonding capabilities make it valuable for designing selective enzyme inhibitors, a hot topic in precision medicine research. Laboratories frequently search for CAS 727682-04-4 suppliers or inquire about its synthetic routes, reflecting its growing importance in medicinal chemistry workflows.
The benzodioxin scaffold present in this compound has gained attention for its metabolic stability – a critical factor in drug development discussions across scientific forums. When combined with the 3-bromophenyl group, the molecule exhibits interesting electronic properties that are being studied for materials science applications, including organic semiconductors. These dual applications in pharmaceuticals and advanced materials make 727682-04-4 a versatile research chemical.
From a synthetic chemistry perspective, the amino group at position 7 and the bromo substituent offer multiple sites for functional group interconversion, a feature that organic chemists frequently search for when designing molecular libraries. The compound's crystallographic data and solubility profile are also common search queries, as these parameters are crucial for formulation development in drug discovery pipelines.
Environmental and green chemistry considerations have prompted investigations into eco-friendly synthesis methods for 727682-04-4. Researchers are particularly interested in catalytic approaches that minimize waste generation while maintaining high yield – a trending topic in process chemistry circles. The bromine atom's presence also makes this compound a candidate for cross-coupling reactions, a technique dominating recent synthetic methodology publications.
Analytical characterization of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone typically involves advanced techniques like HPLC-MS and NMR spectroscopy, with many researchers searching for spectral data references. The compound's stability under various conditions is another frequently discussed aspect, especially for those working on long-term storage solutions for research chemicals.
In the context of intellectual property, CAS 727682-04-4 appears in several patent applications related to neurological disorders treatment, reflecting the pharmaceutical industry's interest in this chemical space. The structure-activity relationship of similar benzodioxin derivatives continues to be an active area of investigation, with many research groups publishing QSAR studies incorporating this molecular framework.
The compound's physicochemical properties, including its logP value and pKa, are critical parameters for researchers performing ADMET predictions – a key step in modern drug discovery pipelines. These characteristics make 727682-04-4 a valuable reference compound for developing predictive models in computational chemistry applications.
As the scientific community moves toward fragment-based drug design, the molecular weight and complexity metrics of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone position it as an attractive scaffold for optimization. Its appearance in high-throughput screening collections has led to increased demand from contract research organizations specializing in hit-to-lead development.
Looking forward, the development of scalable synthetic routes for CAS 727682-04-4 remains a focus area, particularly for organizations working on cost-effective production of research chemicals. The compound's potential applications in both small molecule therapeutics and functional materials ensure its continued relevance in multiple scientific disciplines, making it a noteworthy subject for ongoing research and development efforts.
727682-04-4 ((7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone) Related Products
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
